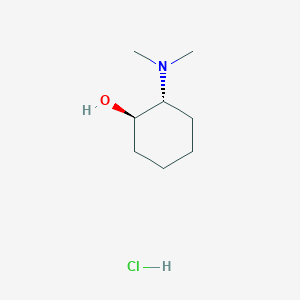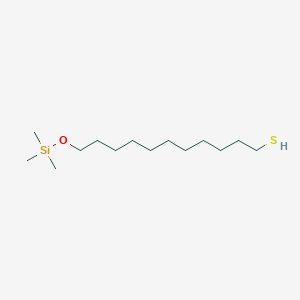
11-巯基十一烷氧基三甲基硅烷
描述
11-Mercaptoundecyloxytrimethylsilane is a chemical compound with the formula C14H32OSSi . It is a substance in liquid form and belongs to the organosilane chemical family . It is used as a chemical intermediate .
Molecular Structure Analysis
The molecular formula of 11-Mercaptoundecyloxytrimethylsilane is C14H32OSSi . The molecular weight of the compound is 276.55 .Physical And Chemical Properties Analysis
11-Mercaptoundecyloxytrimethylsilane is a liquid substance . Unfortunately, specific physical and chemical properties such as boiling point, thermal conductivity, and transition temperature were not available in the sources I found .科学研究应用
表面化学和改性
MUTMS由于其硅烷基团,在表面化学中对于在包括金属、硅和玻璃在内的各种基底上创建自组装单层(SAM)至关重要。这些 SAM 有助于定制表面性质,如疏水性、生物相容性和化学反应性。例如,使用 X 射线吸收光谱法研究环境样品中的金属(类)形态突出了表面改性在环境科学和地球科学中的重要性 (Gräfe 等,2014)。类似地,涉及 O 和 N 供体的配位聚合物网络阐明了表面化学在为各种应用创建功能材料中的作用 (Robin & Fromm,2006)。
传感器开发
用 MUTMS 功能化表面可以显着增强传感器技术,特别是在生物传感器和环境传感器开发中。硅烷化学的多功能性允许将特定识别元件整合到传感器表面,从而提高灵敏度和选择性。对 PET 成像中碳-11 放射性示踪剂的研究说明了表面化学在开发灵敏诊断工具中的重要性 (Nerella 等,2022)。
聚合物科学和材料工程
MUTMS 在聚合物科学中起着至关重要的作用,特别是在聚合物和复合材料的合成和改性中。它作为偶联剂的能力增强了有机聚合物和无机填料之间的界面,从而产生了具有改进的机械、热和化学性质的材料。例如,对 POSS 聚合物的研究强调了有机硅化合物在创建具有独特性质的新材料中的重要性 (Wu & Mather,2009)。
安全和危害
11-Mercaptoundecyloxytrimethylsilane is classified as causing serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .
作用机制
Target of Action
It’s worth noting that similar compounds, such as 11-mercaptoundecanoic acid, have been found to target enzymes like 3-oxoacyl-[acyl-carrier-protein] synthase 3 . This enzyme plays a crucial role in the condensation reaction of fatty acid synthesis .
Biochemical Pathways
Similar compounds are known to be involved in fatty acid synthesis .
Result of Action
Based on its use in industry, it appears to have properties that make it useful as a non-ionic thickening agent .
Action Environment
The action, efficacy, and stability of 11-Mercaptoundecyloxytrimethylsilane can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, it should be stored in a cool, ventilated, and dry warehouse, away from fire sources, and protected from sunlight and rain .
生化分析
Biochemical Properties
11-Mercaptoundecyloxytrimethylsilane plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers. These monolayers are used to modify surface properties, which can influence the behavior of enzymes, proteins, and other biomolecules. The compound interacts with gold surfaces through its thiol group, forming strong covalent bonds. This interaction is crucial for creating stable and functionalized surfaces for various biochemical applications .
Cellular Effects
The effects of 11-Mercaptoundecyloxytrimethylsilane on cellular processes are primarily related to its ability to modify surface properties. By forming self-assembled monolayers, it can influence cell adhesion, proliferation, and differentiation. The compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by altering the microenvironment at the cell-surface interface . These changes can have significant implications for tissue engineering and regenerative medicine.
Molecular Mechanism
At the molecular level, 11-Mercaptoundecyloxytrimethylsilane exerts its effects through the formation of covalent bonds with gold surfaces. This interaction leads to the creation of self-assembled monolayers that can modify the surface properties of materials. The compound can also interact with various biomolecules, such as proteins and enzymes, by altering their conformation and activity. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Mercaptoundecyloxytrimethylsilane can change over time due to factors such as stability and degradation. The compound is relatively stable under normal laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that the stability of the self-assembled monolayers formed by this compound can be influenced by factors such as temperature, pH, and exposure to light . These factors can affect the long-term performance and functionality of the modified surfaces.
Dosage Effects in Animal Models
The effects of 11-Mercaptoundecyloxytrimethylsilane in animal models can vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as inflammation and tissue damage. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired outcomes without causing harm .
Metabolic Pathways
11-Mercaptoundecyloxytrimethylsilane is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in these pathways. These changes can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 11-Mercaptoundecyloxytrimethylsilane within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments. These interactions can also influence the compound’s overall bioavailability and effectiveness in various applications .
Subcellular Localization
The subcellular localization of 11-Mercaptoundecyloxytrimethylsilane is primarily determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within the cell, influencing various cellular processes .
属性
IUPAC Name |
11-trimethylsilyloxyundecane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32OSSi/c1-17(2,3)15-13-11-9-7-5-4-6-8-10-12-14-16/h16H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANIPCBTCECJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32OSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700646 | |
| Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
394210-97-0 | |
| Record name | 11-[(Trimethylsilyl)oxy]undecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



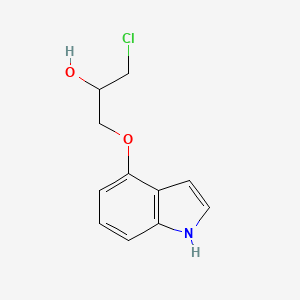
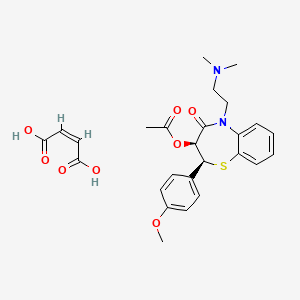

![1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one](/img/structure/B3179334.png)

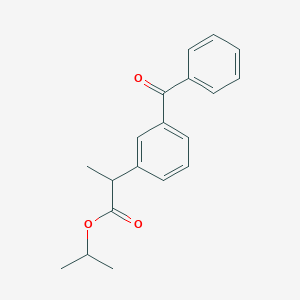
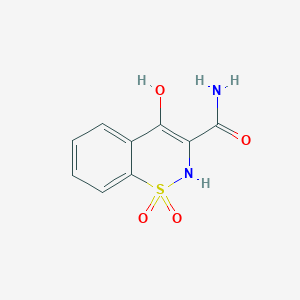
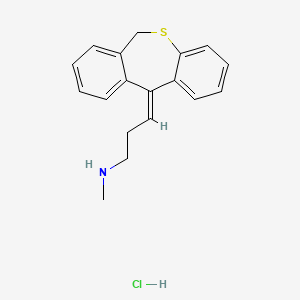
![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
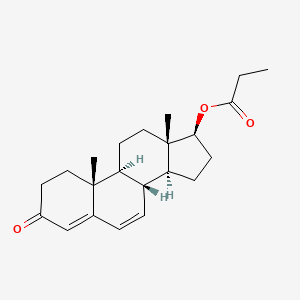

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid;hydrochloride](/img/structure/B3179384.png)
